N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine

Catalog No.
S13960348
CAS No.
M.F
C26H31N7O
M. Wt
457.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl...

Product Name

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[1-(4-morpholin-4-ylphenyl)tetrazol-5-yl]cyclopentan-1-amine

Molecular Formula

C26H31N7O

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C26H31N7O/c1-2-6-24-23(5-1)20(19-27-24)11-14-28-26(12-3-4-13-26)25-29-30-31-33(25)22-9-7-21(8-10-22)32-15-17-34-18-16-32/h1-2,5-10,19,27-28H,3-4,11-18H2

InChI Key

YYUAFXPPMAGYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine is a complex organic compound characterized by its multi-ring structure, which includes an indole moiety, a cyclopentyl group, and a tetrazole ring. The presence of a morpholine substituent on the phenyl ring enhances its potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to various pharmacological properties.

Typical of similar organic compounds:

  • Substitution Reactions: The tetrazole and morpholine groups can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction: The compound may be oxidized to form sulfoxides or sulfones, or reduced using agents like sodium borohydride.
  • Coupling Reactions: It can be involved in coupling reactions, particularly in the synthesis of more complex molecules.

These reactions can be utilized to modify the compound's structure and enhance its biological activity.

Preliminary studies suggest that N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine exhibits significant biological activity, particularly in inhibiting specific enzymes or receptors. The indole moiety is known for its role in various biological processes, including neurotransmitter modulation and anti-cancer activity. The tetrazole ring also contributes to the compound's potential as a bioactive agent by enhancing solubility and bioavailability.

The synthesis of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine typically involves multiple steps:

  • Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Indole and Cyclopentyl Groups: The indole derivative is coupled with the morpholine-substituted phenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

This compound has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
  • Research: It may be used in studies investigating the mechanisms of action of similar compounds or exploring new therapeutic pathways.
  • Chemical Synthesis: As a building block, it can facilitate the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding how N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine interacts with biological targets. Preliminary data suggest that it may bind to specific protein targets, influencing their activity. Such studies often involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to its target.
  • Functional Assays: To assess the impact of binding on target activity.

These interactions provide insights into the compound's mechanism of action and therapeutic potential.

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine shares structural similarities with several other compounds, which can be compared based on their functional groups, biological activities, and applications:

Compound NameStructure FeaturesNotable Activities
1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methanamineBiphenyl structure with tetrazolePotential anti-cancer properties
N-[3-Chloro-4-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamideChloro-substituted phenylAntimicrobial activity
2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-oneMorpholine and thiophenesNeuroactive properties

The uniqueness of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine lies in its intricate multi-ring structure and specific functional groups that may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.25900864 g/mol

Monoisotopic Mass

457.25900864 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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